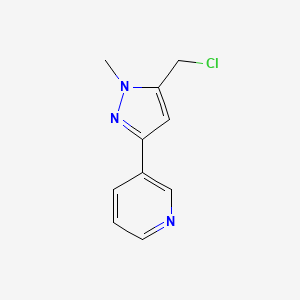

3-(5-(chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyridine

Overview

Description

The compound “3-(5-(chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyridine” is a derivative of pyridine, which is a basic heterocyclic organic compound. It has a chloromethyl group attached to the pyridine ring . It can be used for the synthesis of new neonicotinoid compounds, which have insecticidal activity .

Synthesis Analysis

The synthesis of a similar compound, 3-(chloromethyl)pyridine hydrochloride, involves several steps . The process starts with 3-methylpyridine as a raw material, which is oxidized into 3-picolinic acid with potassium permanganate. The 3-picolinic acid then reacts with methanol to produce methyl pyridine-3-carboxylate. This compound is then reduced to 3-pyridinemethanol, which reacts with thionyl chloride to produce the target product .Molecular Structure Analysis

The molecular formula of 3-(chloromethyl)-5-methylpyridine hydrochloride is C7H9Cl2N . The average mass is 178.059 Da and the monoisotopic mass is 177.011200 Da .Scientific Research Applications

Synthesis and Structural Analysis

Pyrazole derivatives, including those related to 3-(5-(chloromethyl)-1-methyl-1H-pyrazol-3-yl)pyridine, have been synthesized and characterized through various methods. Shen et al. (2012) synthesized pyrazole derivatives and conducted a comprehensive study involving X-ray diffraction and density-functional-theory (DFT) calculations. This research aimed at understanding the molecular structure and stability of these compounds, contributing valuable insights into the design of pyrazole-based molecules for further scientific applications (Shen et al., 2012).

Corrosion Inhibition

Pyridine-pyrazole compounds have been studied for their corrosion inhibition properties. Bouklah et al. (2005) explored the effectiveness of these compounds in protecting steel from corrosion in acidic environments. Their findings indicate that certain pyrazole derivatives can significantly enhance corrosion resistance, making them potential candidates for industrial applications in corrosion protection (Bouklah et al., 2005).

Catalysis

Research by Nyamato et al. (2014) investigated unsymmetrical (pyrazolylmethyl)pyridine metal complexes as catalysts for ethylene oligomerization reactions. This study highlighted the role of solvent and co-catalyst in determining product distribution, showcasing the utility of pyrazole-pyridine derivatives in catalysis (Nyamato et al., 2014).

Optical and Photophysical Studies

Vetokhina et al. (2012) performed studies on 2-(1H-pyrazol-5-yl)pyridines, revealing that these compounds exhibit multiple photoreactions, including excited-state intramolecular and intermolecular proton transfer. Such characteristics make them interesting for applications in optical materials and sensors (Vetokhina et al., 2012).

Extraction and Coordination Chemistry

Pearce et al. (2019) explored the use of imidazole and methyl-pyrazole-based pyridine ligands for the extraction of nickel(II) and copper(II). Their research demonstrates how these ligands can effectively coordinate to metal ions, offering insights into their potential use in metal extraction and purification processes (Pearce et al., 2019).

Safety and Hazards

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions .

Mode of Action

Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Biochemical Pathways

It’s worth noting that the compound might be involved in the suzuki–miyaura cross-coupling reactions, which are key biochemical pathways in the synthesis of various organic compounds .

Result of Action

It’s worth noting that the compound might be involved in the formation of new carbon-carbon bonds through suzuki–miyaura cross-coupling reactions .

Action Environment

It’s worth noting that the compound might be involved in reactions that are known for their mild and functional group tolerant reaction conditions .

properties

IUPAC Name |

3-[5-(chloromethyl)-1-methylpyrazol-3-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3/c1-14-9(6-11)5-10(13-14)8-3-2-4-12-7-8/h2-5,7H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUSSUGGJMJLVLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CN=CC=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine](/img/structure/B1481608.png)

![(1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1481609.png)

![1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1481610.png)

![2-(6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid](/img/structure/B1481612.png)

![1-(carboxymethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid](/img/structure/B1481614.png)

![methyl 1-(2-azidoethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxylate](/img/structure/B1481616.png)

![1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1481620.png)

![(1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1481622.png)

![(1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1481623.png)

![1-(2-azidoethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile](/img/structure/B1481624.png)

![1-methyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde](/img/structure/B1481625.png)

![1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1481626.png)

![1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1481629.png)

![7-(chloromethyl)-1,6-dimethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481630.png)